2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Overview
Description
2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a perimidine core substituted with a 2,4,6-trimethoxyphenyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable amine under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the perimidine ring system. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts may vary based on cost and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted perimidine derivatives.
Scientific Research Applications
2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its methoxy groups may also play a role in modulating its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis-basic properties and use as an organocatalyst.
Tris(4-methoxyphenyl)phosphine: Another organophosphine with similar applications but different reactivity due to the position of the methoxy groups.
Uniqueness
2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is unique due to its perimidine core, which imparts distinct chemical properties compared to other similar compounds. Its specific substitution pattern and structural features make it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-23-13-10-16(24-2)19(17(11-13)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)18(12)14/h4-11,20-22H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBQWFZKQNEMRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325468 | |
Record name | 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649474 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
315230-91-2 | |
Record name | 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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